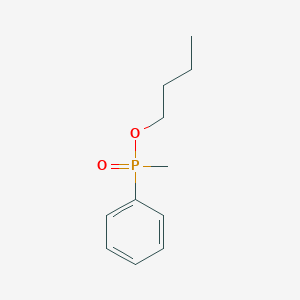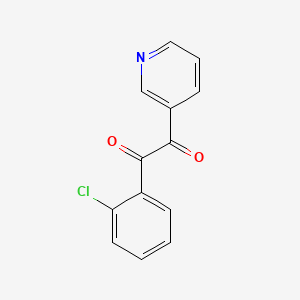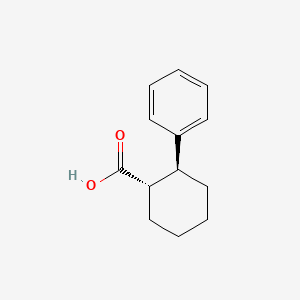
(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a cyclohexane ring substituted with a phenyl group and a carboxylic acid group. The compound’s stereochemistry is defined by the (1S,2S) configuration, indicating the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Phenylcyclohexane-1-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric hydrogenation of 2-phenylcyclohexanone using chiral catalysts. This reaction proceeds under mild conditions, often at room temperature and atmospheric pressure, yielding the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in pharmaceuticals and fine chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidation of the carboxylic acid group can yield ketones or aldehydes.
Reduction: Reduction can produce primary alcohols or aldehydes.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro (NO₂) or halogen (X) groups.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: The compound is used in studies of enzyme-substrate interactions and chiral recognition.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-Phenylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its carboxylic acid and phenyl groups. The compound can form hydrogen bonds and π-π interactions, influencing its binding affinity and specificity. These interactions are crucial in its role as a chiral building block and in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-Phenylcyclohexane-1-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.
2-Phenylcyclohexane-1-carboxylic acid: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.
Cyclohexane-1-carboxylic acid: A similar compound lacking the phenyl group.
Uniqueness
(1S,2S)-2-Phenylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes, distinguishing it from its racemic and achiral counterparts.
Eigenschaften
CAS-Nummer |
37982-24-4 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
(1S,2S)-2-phenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t11-,12+/m1/s1 |
InChI-Schlüssel |
BTERYDAAQMJMTD-NEPJUHHUSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1CCC(C(C1)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


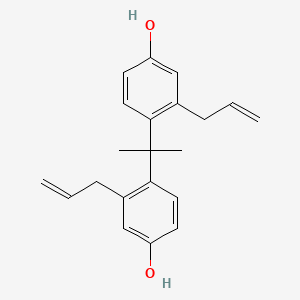
![Ethanone, 1-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14671773.png)
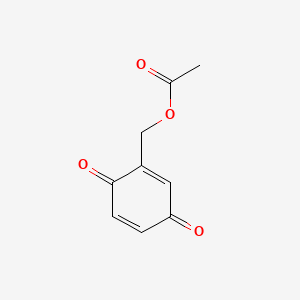
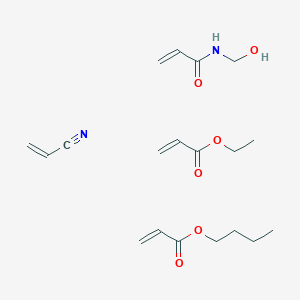


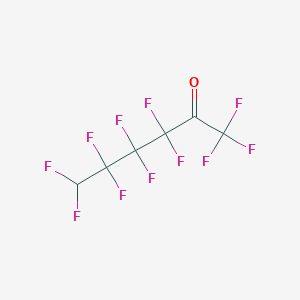
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)


![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)
